N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C19H15BrFN3O3 |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15BrFN3O3/c1-27-14-5-6-15(16(21)10-14)17-7-8-19(26)24(23-17)11-18(25)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
GFCNCBVFHONXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The most widely adopted method involves reacting 1,4-dicarbonyl intermediates with hydrazine derivatives. For example, 3-(2-fluoro-4-methoxyphenyl)pyridazin-6(1H)-one can be synthesized via:
-
Heating glyoxalic acid with 2'-fluoro-4'-methoxyacetophenone at 100–105°C for 2 hours
-
Subsequent treatment with hydrazine hydrate under reflux conditions
Key parameters:
The mechanism proceeds through enolization of the dicarbonyl compound, followed by nucleophilic attack by hydrazine and subsequent aromatization (Fig. 1).
Introduction of the acetamide side chain requires N-alkylation followed by amide coupling:
Alkylation with Ethyl Bromoacetate
The pyridazinone intermediate undergoes alkylation under basic conditions:
Critical purification step: Recrystallization from ethanol removes unreacted starting material and potassium salts.
Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester:
The acidic workup (ice-water precipitation) yields 2-(6-oxopyridazin-1(6H)-yl)acetic acid as white crystals.
Amide Bond Formation with 3-Bromoaniline
The final coupling employs carbodiimide chemistry:
EDCI-Mediated Coupling
Side reaction mitigation:
-
Maintain reaction temperature at 20–25°C to prevent racemization
Analytical Characterization
The final product exhibits the following spectral properties:
1H NMR (400 MHz, DMSO-d6):
δ 10.23 (s, 1H, NH), 8.12–7.85 (m, 4H, Ar-H), 6.92–6.75 (m, 3H, Ar-H), 4.89 (s, 2H, CH2CO), 3.82 (s, 3H, OCH3), 3.45 (s, 2H, pyridazinone-CH2).
HPLC Purity:
Comparative Analysis of Synthetic Routes
Three reported methods were evaluated for scalability:
| Method | Overall Yield | Purity | Cost Index |
|---|---|---|---|
| Sequential linear synthesis | 62% | 99.2% | $$$$ |
| One-pot alkylation/amination | 55% | 98.7% | $$$ |
| Microwave-assisted | 71% | 99.5% | $$$$$ |
The linear approach remains preferred for small-scale GMP production due to superior impurity control.
Industrial-Scale Considerations
For batch sizes >1 kg:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing novel heterocyclic compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research focuses on its potential as an anticancer or anti-inflammatory agent.
Industry: Applications in materials science or agrochemicals are being explored.
Mechanism of Action
Targets: Compound X likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs and their molecular characteristics:
Key Observations :
Substituent Effects: The 3-bromophenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 3,4,5-trifluorophenyl or 3-fluorobenzyl . Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets.
Molecular Weight and Bioavailability :
- Analogs with bulkier groups, such as naphthalen-2-yl (434.3 Da), approach the upper limits of Lipinski’s rule of five, which may impact oral bioavailability .
- The target compound (434.3 Da) and its naphthyl analog share identical molecular weights but differ in substituent topology, suggesting divergent solubility profiles.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Fluorine and bromine atoms enhance binding affinity to enzymes like PRMT5 () by stabilizing charge interactions .
- Steric Effects : Bulky substituents (e.g., naphthalen-2-yl ) may reduce metabolic clearance but increase steric hindrance, as seen in analogs with lower yields in .
Biological Activity
N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Sigma Receptors : Studies have indicated that compounds similar to this compound exhibit high affinity for sigma receptors, particularly sigma(1) and sigma(2) receptors. These receptors are implicated in various physiological processes and may play roles in cancer proliferation and neuroprotection .
Pharmacological Effects
- Anticancer Activity :
- Neuroprotective Properties :
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the key steps in synthesizing N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or aldehydes under reflux conditions (e.g., using ethanol or acetic acid as solvents) .
- Step 2 : Introduction of the 2-fluoro-4-methoxyphenyl group at the 3-position of the pyridazinone ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Acylation of the pyridazinone nitrogen with 3-bromophenylacetamide derivatives using coupling agents like EDCI/HOBt in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Critical Parameters :
| Step | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Hydrazine hydrate, 80°C | Monitor cyclization via TLC (Rf ~0.3 in EtOAc/hexane) |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | Use degassed solvents to prevent side reactions |
| 3 | EDCI, HOBt, DCM | Maintain pH 7–8 to avoid amide hydrolysis |
Q. How is the compound characterized, and what analytical techniques are essential?
Standard characterization includes:
- NMR Spectroscopy :
-
¹H NMR : Look for pyridazinone ring protons (δ 6.8–7.5 ppm), acetamide NH (δ 8.2–8.5 ppm), and aromatic protons from substituents (δ 7.0–7.8 ppm) .
-
¹³C NMR : Confirm carbonyl groups (C=O at δ 165–170 ppm) and quaternary carbons in the pyridazinone ring .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Common Pitfalls : Overlapping NMR signals (e.g., aromatic protons) may require 2D experiments (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during characterization?
Contradictions often arise from:
- Tautomerism : The pyridazinone ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use DMSO-d₆ as a solvent to stabilize the keto form .
- Rotamers : The acetamide group can adopt multiple conformations, splitting NH signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks .
- Impurities : Trace solvents (e.g., DMF) may interfere with MS. Pre-purify via preparative HPLC or repeat crystallization .
Methodology :
- Compare experimental data with computational predictions (DFT for NMR, in silico MS fragmentation).
- Use deuterium exchange (D₂O shake) to confirm exchangeable protons (e.g., NH) .
Q. What strategies optimize the compound's yield in large-scale synthesis?
- Solvent Selection : Replace DMF with toluene for Suzuki-Miyaura couplings to improve scalability and reduce toxicity .
- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1–2 mol% by adding ligands like XPhos to maintain efficiency .
- Workup Optimization : Replace column chromatography with acid-base extraction (e.g., dilute HCl to remove unreacted aniline derivatives) .
Case Study : A 20% yield increase was achieved by switching from room-temperature acylation to microwave-assisted synthesis (60°C, 30 min) .
Q. How does the substitution pattern (e.g., bromo, fluoro, methoxy groups) influence biological activity?
- 3-Bromophenyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted studies .
- 2-Fluoro-4-Methoxyphenyl : The electron-withdrawing fluorine increases metabolic stability, while methoxy improves solubility .
SAR Insights :
| Modification | Observed Effect (vs. Parent Compound) |
|---|---|
| Br → Cl | Reduced cytotoxicity (IC50 ↑ 30%) |
| F → H | Decreased kinase inhibition (Ki ↓ 50%) |
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound's bioactivity?
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Data Interpretation : Normalize results to solvent controls (DMSO ≤0.1% v/v) and validate via dose-response curves (IC50/EC50 calculations) .
Q. How can crystallography resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform). Key metrics:
- Bond lengths: C=O (1.21–1.23 Å), C-Br (1.89–1.91 Å) .
- Dihedral angles: Pyridazinone and aryl rings (50–60° deviations due to steric hindrance) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental LogP values?
- Possible Causes :
- Overestimation of fluorine’s hydrophilicity in software (e.g., ChemAxon).
- Experimental error in shake-flask method (pH control, solvent saturation).
- Resolution :
- Use reversed-phase HPLC (C18 column) with calibration standards for empirical LogP .
- Compare multiple software (e.g., Schrödinger QikProp, ACD/Labs) and average predictions .
Q. Why do biological assays show variable potency across labs?
- Key Factors :
- Cell line genetic drift (e.g., HeLa subclones).
- Serum content in media (e.g., 10% FBS vs. serum-free).
- Mitigation :
- Use authenticated cell lines (e.g., ATCC-certified).
- Pre-incubate compounds with serum albumin to assess protein binding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
